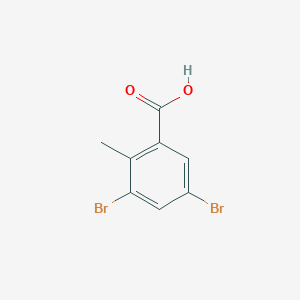

3,5-Dibromo-2-methylbenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXVIRBOFKOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591203 | |

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100958-94-9 | |

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Dibromo-2-methylbenzoic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This document outlines a three-step synthesis beginning with the readily available starting material, 2-methylaniline. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway are provided to assist researchers in the practical application of this chemical transformation.

Synthesis Pathway Overview

The synthesis of 3,5-Dibromo-2-methylbenzoic acid can be efficiently achieved through a three-step sequence starting from 2-methylaniline. The pathway involves:

-

Electrophilic Bromination: The initial step is the selective dibromination of 2-methylaniline at the positions ortho and para to the strongly activating amino group, yielding 3,5-Dibromo-2-methylaniline.

-

Sandmeyer Cyanation: The amino functionality of 3,5-Dibromo-2-methylaniline is then converted to a nitrile group through a Sandmeyer reaction, affording 3,5-Dibromo-2-methylbenzonitrile.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the target compound, 3,5-Dibromo-2-methylbenzoic acid.

This synthetic route is logical and employs well-established organic reactions, making it an accessible method for chemists.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product. Please note that the yields are representative and can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Representative Yield (%) |

| 2-Methylaniline | C₇H₉N | 107.15 | Liquid | -13 | - |

| 3,5-Dibromo-2-methylaniline | C₇H₇Br₂N | 264.95 | Solid | Not Reported | High |

| 3,5-Dibromo-2-methylbenzonitrile | C₈H₅Br₂N | 274.95 | Solid | Not Reported | Moderate to High |

| 3,5-Dibromo-2-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94 | Solid | Not Reported | High |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 3,5-Dibromo-2-methylaniline

Reaction Principle: This reaction is an electrophilic aromatic substitution where the amino group of 2-methylaniline directs the incoming bromine electrophiles to the ortho and para positions. The methyl group provides some steric hindrance, favoring substitution at the 3 and 5 positions.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-methylaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (2.1 eq.) in the same solvent to the stirred solution of 2-methylaniline via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).

-

Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium bisulfite to quench any excess bromine.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-Dibromo-2-methylaniline.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3,5-Dibromo-2-methylbenzonitrile via Sandmeyer Reaction

Reaction Principle: The Sandmeyer reaction involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Experimental Protocol:

-

Diazotization:

-

In a beaker, dissolve 3,5-Dibromo-2-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) and sodium cyanide (1.1 eq.) in water.

-

Warm the cyanide solution gently if necessary to achieve dissolution.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, heat the reaction mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3,5-Dibromo-2-methylbenzonitrile can be purified by column chromatography.

-

Step 3: Synthesis of 3,5-Dibromo-2-methylbenzoic Acid

Reaction Principle: This step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it saponifies the nitrile to a carboxylate salt, which can then be acidified to precipitate the carboxylic acid.

Experimental Protocol (Basic Hydrolysis):

-

In a round-bottom flask, suspend 3,5-Dibromo-2-methylbenzonitrile (1.0 eq.) in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).

-

Add a co-solvent like ethanol or isopropanol to aid in the solubility of the starting material.

-

Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution (if a wet pH paper is held at the condenser outlet).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH 1-2).

-

The 3,5-Dibromo-2-methylbenzoic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualization of the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

Caption: Synthesis pathway for 3,5-Dibromo-2-methylbenzoic acid.

Caption: Experimental workflow for the synthesis.

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dibromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental physicochemical data for 3,5-Dibromo-2-methylbenzoic acid is limited in publicly available literature. This guide provides predicted values and data from structurally similar compounds to offer a comprehensive analytical framework. It also includes detailed experimental protocols for the determination of these properties.

Chemical Identity and Structure

3,5-Dibromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with two bromine atoms at the C3 and C5 positions and a methyl group at the C2 position. This substitution pattern is crucial in determining its electronic properties, acidity, and overall chemical behavior.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3,5-Dibromo-2-methylbenzoic acid |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol [1] |

| Canonical SMILES | CC1=C(C=C(C=C1Br)C(=O)O)Br |

Physicochemical Properties

Table 2: Physicochemical Data of 3,5-Dibromo-2-methylbenzoic Acid and Related Compounds

| Property | 3,5-Dibromo-2-methylbenzoic acid | 3,5-Dibromo-4-methylbenzoic acid | 3-Bromo-2-methylbenzoic acid | 3,5-Dibromobenzoic acid |

|---|---|---|---|---|

| Appearance | Solid (Predicted) | White to off-white solid[2] | Solid[3] | White to Light yellow powder/crystal[4] |

| Melting Point | Data not available | 242 °C[2] | 152-156 °C[3] | 218-220 °C[5] |

| Boiling Point | Data not available | 374.6 ± 42.0 °C (Predicted)[2] | Data not available | 355.2 ± 32.0 °C (Predicted)[4] |

| pKa | Data not available | 3.59 ± 0.10 (Predicted)[2] | Data not available | 3.42 ± 0.10 (Predicted)[4] |

| Solubility | Data not available | Data not available | Data not available | Very faint turbidity in methanol[4] |

Spectroscopic Data Profile (Expected)

While experimental spectra for 3,5-Dibromo-2-methylbenzoic acid are not available, its structure allows for the prediction of key spectroscopic features.

Table 3: Predicted Spectroscopic Features for 3,5-Dibromo-2-methylbenzoic Acid

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | -COOH Proton | > 10 ppm (broad singlet) |

| Aromatic Protons (2H) | 7.5 - 8.5 ppm (two doublets) | |

| -CH₃ Protons (3H) | 2.0 - 2.5 ppm (singlet) | |

| ¹³C NMR | -COOH Carbon | 165 - 175 ppm |

| Aromatic Carbons | 120 - 140 ppm | |

| -CH₃ Carbon | 15 - 25 ppm | |

| IR Spectroscopy | O-H stretch (Carboxylic acid) | 2500 - 3300 cm⁻¹ (broad)[6] |

| C=O stretch (Carboxylic acid) | 1680 - 1710 cm⁻¹ (strong)[6] | |

| C-Br stretch | 500 - 680 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 292, 294, 296 (due to Br isotopes) |

| | Key Fragment | [M-OH]⁺, [M-COOH]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for determining the core physicochemical properties of a solid organic acid like 3,5-Dibromo-2-methylbenzoic acid.

The melting point is a critical indicator of purity. For pure crystalline solids, it is typically a sharp, well-defined range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Measurement: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate measurement.

-

Data Recording: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute near the expected melting point. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility provides insights into the polarity of the molecule and the presence of acidic or basic functional groups.

Protocol:

-

Solvent Selection: A panel of solvents with varying polarities and pH is used, typically including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether or dichloromethane.

-

Procedure: Approximately 20-30 mg of the compound is added to 1 mL of the chosen solvent in a test tube.

-

Observation: The mixture is agitated vigorously for 1-2 minutes. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve.

-

Interpretation:

-

Solubility in water suggests high polarity.

-

Insolubility in water but solubility in 5% NaOH indicates an acidic compound.

-

Solubility in 5% NaHCO₃ indicates a relatively strong acid (like a carboxylic acid).

-

Insolubility in water but solubility in 5% HCl indicates a basic compound (e.g., an amine).

-

Caption: Decision workflow for solubility testing.

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.

Protocol:

-

Solution Preparation: A precise mass of the acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture) to create a solution of known concentration.

-

Titration Setup: A calibrated pH meter is submerged in the acid solution. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to dispense titrant into the acid solution.

-

Titration Process: The strong base is added to the acid solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa determination via titration.

References

- 1. scbt.com [scbt.com]

- 2. 67973-32-4 CAS MSDS (3,5-DIBROMO-4-METHYLBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 3,5-二溴苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid

CAS Number: 67973-32-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. It consolidates essential physicochemical data, outlines a detailed experimental protocol for its synthesis via electrophilic bromination, and explores its potential applications in organic synthesis and medicinal chemistry. Safety and handling protocols are also detailed. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Note on Chemical Identification: The provided CAS number, 67973-32-4, corresponds to 3,5-Dibromo-4-methylbenzoic acid, also known as 3,5-Dibromo-p-toluic acid. This guide will focus on this specific compound.

Physicochemical and Spectroscopic Data

The properties of 3,5-Dibromo-4-methylbenzoic acid are crucial for its application in research and synthesis. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 67973-32-4 | [1] |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 242 °C | - |

| Boiling Point (Predicted) | 374.6 ± 42.0 °C at 760 mmHg | - |

| Topological Polar Surface Area | 37.3 Ų | - |

| LogP (Predicted) | 3.21822 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Rotatable Bonds | 1 | - |

Synthesis Protocol

The primary method for the synthesis of 3,5-Dibromo-4-methylbenzoic acid is the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid). The following is a representative experimental protocol adapted from procedures for similar halogenated benzoic acids and the synthesis of its methyl ester.[2][3]

Materials and Equipment

-

4-methylbenzoic acid (p-toluic acid)

-

Bromine (Br₂)

-

Iron powder (Fe) or Ferric Bromide (FeBr₃) as a catalyst

-

Glacial Acetic Acid

-

Methanol

-

10% Sodium Thiosulfate solution

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 equivalent) in glacial acetic acid. Add a catalytic amount of iron powder or ferric bromide.

-

Bromination: From the dropping funnel, slowly add a solution of bromine (2.2 equivalents) dissolved in glacial acetic acid to the reaction mixture with continuous stirring at room temperature.

-

Reaction Progression: After the addition is complete, continue stirring for 30 minutes at room temperature. Subsequently, heat the mixture to 80°C for 1 hour to ensure the completion of the dibromination.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.

-

Quenching: Neutralize any unreacted bromine by adding a 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears.[2]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and inorganic salts.[2]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure 3,5-Dibromo-4-methylbenzoic acid.[2][3]

Synthesis Workflow Diagram

Applications in Research and Drug Development

3,5-Dibromo-4-methylbenzoic acid is primarily utilized as an intermediate in organic synthesis.[1] The presence of two bromine atoms and a carboxylic acid group on the aromatic ring makes it a versatile building block for more complex molecules.

Role as a Synthetic Intermediate

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. The bromine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes the compound valuable for creating diverse molecular scaffolds.

Potential in Medicinal Chemistry

While specific biological activities of 3,5-Dibromo-4-methylbenzoic acid are not extensively documented, the halogenated benzoic acid motif is present in numerous biologically active compounds.[4] The structural features of this molecule suggest its potential as a scaffold for the development of novel therapeutic agents.[4]

-

Anticancer Agents: The benzoic acid scaffold is a component of many anticancer drugs. Derivatives could be synthesized to target key signaling proteins like kinases.[4]

-

Anti-inflammatory Agents: Benzoic acid derivatives have been investigated for their anti-inflammatory properties. This compound could serve as a starting point for developing new anti-inflammatory drugs.[4]

-

Ion Channel Ligands: Structurally related benzoic acid derivatives have been studied as ligands for ion channels, such as TRPC6, which are implicated in various physiological processes.[5]

Conceptual Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for utilizing 3,5-Dibromo-4-methylbenzoic acid in a drug discovery program.

References

Technical Guide: Structure Elucidation of 3,5-Dibromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3,5-Dibromo-2-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of a proposed synthetic route and predicted spectroscopic data based on established principles and analysis of analogous compounds. This document serves as a robust framework for the synthesis and characterization of 3,5-Dibromo-2-methylbenzoic acid in a laboratory setting.

Molecular Structure

The chemical structure of 3,5-Dibromo-2-methylbenzoic acid is presented below. The elucidation of this structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical structure of 3,5-Dibromo-2-methylbenzoic acid.

Proposed Synthesis

A plausible synthetic route to 3,5-Dibromo-2-methylbenzoic acid involves the direct bromination of 2-methylbenzoic acid. While selective bromination can be challenging, the use of a suitable brominating agent and catalyst under controlled conditions can favor the formation of the desired 3,5-dibromo isomer.

Experimental Protocol: Bromination of 2-Methylbenzoic Acid

Materials:

-

2-Methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Glacial acetic acid

-

Sodium sulfite

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Filter funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbenzoic acid (1.0 eq) in glacial acetic acid.

-

Carefully add concentrated sulfuric acid (catalytic amount).

-

Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Quench any remaining bromine with a saturated solution of sodium sulfite.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 3,5-Dibromo-2-methylbenzoic acid.

Caption: Proposed synthesis workflow for 3,5-Dibromo-2-methylbenzoic acid.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 3,5-Dibromo-2-methylbenzoic acid. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.8 - 8.0 | d |

| H-6 | 7.6 - 7.8 | d |

| -CH₃ | 2.5 - 2.7 | s |

| -COOH | 10.0 - 13.0 | br s |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 138 - 142 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 122 - 127 |

| C-6 | 130 - 135 |

| -CH₃ | 20 - 25 |

| -COOH | 165 - 170 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Carboxylic Acid) | 1680 - 1710 |

| C=C (Aromatic) | 1450 - 1600 |

| C-Br | 500 - 600 |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z |

| [M]⁺ | 294, 296, 298 (Isotopic pattern for 2 Br) |

| [M-OH]⁺ | 277, 279, 281 |

| [M-COOH]⁺ | 249, 251, 253 |

Structure Elucidation Workflow

The process of confirming the structure of the synthesized product would follow a logical progression of analytical techniques.

Caption: Logical workflow for the structure elucidation of 3,5-Dibromo-2-methylbenzoic acid.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis of a synthesized sample. The proposed synthesis protocol is based on established chemical principles and may require optimization for yield and purity. This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted with appropriate safety precautions.

In-Depth Technical Guide: Physicochemical Properties of 3,5-Dibromo-2-methylbenzoic Acid

This document provides the core physicochemical properties of 3,5-Dibromo-2-methylbenzoic acid, intended for researchers, scientists, and professionals in drug development. The data presented is based on established chemical principles and data from isomeric compounds, as direct experimental values for this specific molecule were not found in the conducted literature search.

Quantitative Data Summary

The molecular formula and weight are fundamental parameters for any chemical compound, crucial for experimental design, stoichiometric calculations, and analytical characterizations. The following table summarizes these key quantitative data points for 3,5-Dibromo-2-methylbenzoic acid. For comparative purposes, data for the isomeric compound 3,5-Dibromo-4-methylbenzoic acid is also included.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dibromo-2-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94 |

| 3,5-Dibromo-4-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94[1] |

The molecular formula for 3,5-Dibromo-2-methylbenzoic acid is determined from its chemical structure. The molecular weight is calculated based on the atomic weights of its constituent elements. The data for the related isomer, 3,5-Dibromo-4-methylbenzoic acid, is provided as a reference from available chemical databases.[1]

Note on Experimental Protocols and Visualizations:

-

Experimental Protocols: As this guide focuses on the fundamental molecular properties derived from the chemical structure, detailed experimental protocols for determination are not applicable.

-

Signaling Pathways and Workflows: The scope of this document is limited to the chemical properties of the specified molecule and does not extend to biological signaling pathways or experimental workflows. Therefore, diagrammatic visualizations using DOT language are not relevant to the presented information.

References

Solubility of 3,5-Dibromo-2-methylbenzoic Acid in Organic Solvents: An In-depth Technical Guide

Disclaimer: Publicly available literature does not contain specific quantitative solubility data for 3,5-Dibromo-2-methylbenzoic acid. This guide provides an inferred solubility profile based on the known solubility of structurally similar compounds, alongside standardized experimental protocols for determining solubility.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the anticipated solubility of 3,5-Dibromo-2-methylbenzoic acid in various organic solvents. The document outlines predicted solubility characteristics, a detailed experimental protocol for solubility determination, and a logical workflow for solubility screening.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like." 3,5-Dibromo-2-methylbenzoic acid possesses a polar carboxylic acid group capable of hydrogen bonding, and a larger, nonpolar dibromomethylphenyl moiety. This structure suggests that its solubility will be influenced by both the polarity and hydrogen-bonding capacity of the solvent.

Based on data for other substituted benzoic acids, the following table summarizes the predicted qualitative solubility of 3,5-Dibromo-2-methylbenzoic acid in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | The polar nature of these solvents can solvate the carboxylic acid group, though the absence of a hydroxyl group for hydrogen donation may result in slightly lower solubility compared to alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton, but the overall polarity is lower than that of alcohols and polar aprotic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have some polarity to interact with the solute, but lack strong hydrogen bonding capabilities. |

| Aromatic | Toluene, Benzene | Low | While the aromatic ring of the solute can interact with the solvent via π-stacking, the overall polarity of these solvents is low, making it difficult to solvate the polar carboxylic acid group. |

| Nonpolar | Hexane, Cyclohexane | Very Low | The significant mismatch in polarity between the highly polar carboxylic acid group and the nonpolar solvent will result in poor solubility. |

| Aqueous | Water | Very Low | The large, nonpolar dibromomethylphenyl group will dominate, leading to poor solubility in water despite the presence of the carboxylic acid group. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

3,5-Dibromo-2-methylbenzoic acid

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 3,5-Dibromo-2-methylbenzoic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.

-

Chromatographic Method (e.g., HPLC-UV): Dilute the filtered solution with a known volume of a suitable solvent. Quantify the concentration of 3,5-Dibromo-2-methylbenzoic acid in the diluted sample using a pre-validated HPLC-UV method with a calibration curve.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Workflow for Solubility Screening in Drug Development

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity (NCE) like 3,5-Dibromo-2-methylbenzoic acid in a drug discovery and development setting.

Caption: A logical workflow for solubility assessment in drug discovery.

A Comprehensive Technical Guide on 3,5-Dibromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromo-2-methylbenzoic acid, focusing on its physicochemical properties, experimental protocols for its characterization, and its synthetic pathway. This document is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,5-Dibromo-2-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94 | Data not available |

| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 152-156 |

| 3,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 218-220 |

| 3,5-Dibromo-4-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94 | 242 |

| 2-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 134-136 |

| 3,5-Dibromo-4-methoxybenzoic acid | C₈H₆Br₂O₃ | 309.94 | 226-229[1] |

| Methyl 3,5-dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | 17-18 |

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental technique for assessing its purity.[2]

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Solid organic compound sample

-

Spatula[2]

-

Mortar and pestle (optional, for pulverizing crystals)

-

Heating bath fluid (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation:

-

Ensure the organic compound is a fine, dry powder. If necessary, pulverize the crystals using a mortar and pestle.

-

Take a capillary tube and press the open end into the powdered sample.[4]

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[3][5]

-

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated holder.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the Thiele tube containing the heating oil, ensuring the oil level is above the side arm.[3]

-

-

Measurement:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.

-

Allow the apparatus to cool and then begin a new measurement with a fresh sample.

-

Heat the sample slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[2][4]

-

-

Data Recording:

-

The melting point is recorded as a range from the temperature of initial melting to the temperature of complete melting.

-

A pure compound will typically have a sharp melting range of 0.5-1.0°C. An impure sample will exhibit a depressed and broader melting range.

-

Synthetic Pathway for 3,5-Dibromo-2-methylbenzoic Acid

A plausible synthetic route to 3,5-Dibromo-2-methylbenzoic acid can be extrapolated from the synthesis of related brominated benzoic acids. A common method involves the electrophilic bromination of a substituted benzoic acid precursor. The following diagram illustrates a logical workflow for the synthesis of 3,5-Dibromo-2-methylbenzoic acid from 2-methylbenzoic acid.

Caption: Synthetic workflow for 3,5-Dibromo-2-methylbenzoic acid.

References

Spectroscopic Data for 3,5-Dibromo-2-methylbenzoic Acid: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, a complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for 3,5-Dibromo-2-methylbenzoic acid could not be located. Therefore, the requested in-depth technical guide with quantitative data tables and detailed experimental protocols for this specific compound cannot be provided at this time.

For researchers, scientists, and drug development professionals seeking to work with this compound, this data gap highlights the need for its synthesis and thorough characterization. The following sections outline the general experimental protocols and the expected spectral characteristics based on the analysis of structurally similar compounds. This information can serve as a foundational guide for future experimental work.

Predicted Spectroscopic Characteristics

While specific quantitative data is unavailable, the structural features of 3,5-Dibromo-2-methylbenzoic acid allow for the prediction of its key spectroscopic characteristics. These predictions are based on established principles of NMR, IR, and mass spectrometry and data from analogous substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and carboxylic acid protons. The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons will likely appear as a singlet further upfield (typically δ 2.0-2.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The aromatic carbons will appear in the range of δ 120-145 ppm, with the carbons bearing the bromo substituents being significantly shifted. The methyl carbon will be the most upfield signal (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid 3,5-Dibromo-2-methylbenzoic acid is expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often showing hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, and its mass would correspond to the molecular weight of 3,5-Dibromo-2-methylbenzoic acid (C₈H₆Br₂O₂). Due to the presence of two bromine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1 would be a key identifying feature. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45).

General Experimental Protocols

For researchers planning to synthesize and characterize 3,5-Dibromo-2-methylbenzoic acid, the following general protocols for spectroscopic analysis can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent will depend on the solubility of the compound.

-

Cap the tube and gently agitate or use a vortex mixer until the sample is fully dissolved.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the spectrum using standard instrument parameters for ¹H and ¹³C NMR.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 3,5-Dibromo-2-methylbenzoic acid sample onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal and anvil thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

If necessary, dilute the sample further to an appropriate concentration for the instrument being used.

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.

-

Acquire the mass spectrum in the desired mass range.

-

Analyze the resulting spectrum for the molecular ion peak, isotopic patterns, and characteristic fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 3,5-Dibromo-2-methylbenzoic acid.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

While a comprehensive technical guide on the spectroscopic data of 3,5-Dibromo-2-methylbenzoic acid cannot be provided due to the current lack of available experimental data, this document offers a predictive overview and general methodologies to aid researchers in its future synthesis and characterization. The provided workflow and predicted spectral features can serve as a valuable starting point for any scientific investigation involving this compound. The scientific community would benefit from the publication of a complete and verified set of spectroscopic data for 3,5-Dibromo-2-methylbenzoic acid to facilitate its use in research and development.

Navigating the Acquisition and Synthesis of 3,5-Dibromo-2-methylbenzoic Acid: A Technical Guide for Researchers

Securing 3,5-Dibromo-2-methylbenzoic Acid: Custom Synthesis Providers

Given that 3,5-Dibromo-2-methylbenzoic acid is not a standard catalog item, researchers must engage with a contract research organization (CRO) or a custom synthesis company. These organizations specialize in producing non-commercial compounds on a fee-for-service (FFS) or full-time equivalent (FTE) basis.[1] The selection of a suitable partner depends on the required scale, purity, and the complexity of the synthesis. Below is a summary of reputable companies offering custom organic synthesis services.

| Company Name | Key Services Offered | Scale | Specializations |

| Life Chemicals | Custom synthesis, medicinal chemistry, compound libraries, process development.[2] | mg to kg | Heterocyclic chemistry, multi-step synthesis, drug discovery support.[2] |

| Enamine | Custom synthesis of building blocks, scaffolds, and screening compounds.[3] | mg to kg | Complex organic synthesis, asymmetric synthesis, peptide synthesis.[3] |

| Taros Chemicals | Discovery chemistry, custom synthesis, process R&D, scale-up.[4] | mg to multi-kg | Complex, multi-step, and enantioselective synthesis; polymer and dyestuff chemistry.[4] |

| Tocris Bioscience | Custom synthesis of complex organic molecules, APIs, building blocks.[5] | mg to kg | Amino acids, peptides, nucleosides, heterocycles, asymmetric synthesis.[5] |

| CalChem Synthesis | Custom synthesis, medicinal chemistry, process R&D, scale-up.[6] | Not specified | Organic molecules, building blocks, APIs, drug conjugates.[6] |

| Aurora Fine Chemicals | Custom organic synthesis for drug discovery and research institutions.[7] | Not specified | Complex, multi-step syntheses.[7] |

| Apex Molecular | Custom and contract synthesis, medicinal chemistry support, API synthesis.[8] | mg to kg | Highly potent APIs, metabolite and stable-labeled compounds.[8] |

| Atlanchim Pharma | Custom synthesis, isolation by purification, analytical chemistry.[9] | Not specified | Heterocycles, carbohydrates, chiral molecules, steroids, alkaloids.[9] |

A Plausible Synthetic Route: Electrophilic Bromination of 2-Methylbenzoic Acid

A viable method for the synthesis of 3,5-Dibromo-2-methylbenzoic acid is the direct electrophilic bromination of 2-methylbenzoic acid. The carboxyl group is a deactivating, meta-directing substituent, while the methyl group is an activating, ortho-, para-directing substituent.[10][11] In this case, the directing effects of the two groups are synergistic, favoring substitution at the positions meta to the carboxyl group and ortho/para to the methyl group, which correspond to the 3- and 5-positions.

A plausible experimental protocol for this synthesis is detailed below.

Experimental Protocol: Synthesis of 3,5-Dibromo-2-methylbenzoic Acid

Materials:

-

2-Methylbenzoic acid

-

Liquid bromine (Br₂)

-

Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃) solution (10% w/v)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask with a reflux condenser and a gas trap

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas trap (containing a solution of sodium bisulfite to neutralize HBr gas), add 2-methylbenzoic acid and concentrated sulfuric acid.

-

Stir the mixture at room temperature until the 2-methylbenzoic acid is completely dissolved.

-

Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the mixture.

-

Cool the flask in an ice bath.

-

Slowly add liquid bromine dropwise from a dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 20-24 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate will form. Decolorize the mixture by adding a 10% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to yield pure 3,5-Dibromo-2-methylbenzoic acid.

-

Dry the purified product under vacuum.

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive.

-

The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the gas trap is functioning correctly.

Summary of a Hypothetical Synthesis Protocol

| Parameter | Value |

| Starting Material | 2-Methylbenzoic acid |

| Reagents | Bromine (Br₂), Iron (Fe) or Iron(III) bromide (FeBr₃), Sulfuric Acid (H₂SO₄) |

| Solvent | Sulfuric Acid |

| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 20-24 hours |

| Work-up Procedure | Quenching with ice water, decolorization with sodium bisulfite, filtration. |

| Purification Method | Recrystallization |

Workflow for Custom Synthesis and Application in Research

The process of obtaining and utilizing a custom-synthesized compound like 3,5-Dibromo-2-methylbenzoic acid in a research project, such as drug discovery, follows a structured workflow. This involves initial project evaluation, selection of a synthesis partner, the synthesis and purification process, and subsequent application in experimental assays. The following diagram illustrates this general workflow.

Conclusion

While 3,5-Dibromo-2-methylbenzoic acid is not a commercially available stock chemical, it can be procured through custom synthesis by specialized contract research organizations. This guide provides researchers with a practical framework for obtaining this compound, including a plausible and detailed synthetic protocol. The provided workflow illustrates the integration of custom-synthesized molecules into a drug discovery or chemical development pipeline. By leveraging the expertise of custom synthesis providers, researchers can access a wider range of chemical structures, thereby accelerating innovation and the development of new technologies and therapeutics. The strategic use of brominated benzoic acid derivatives continues to be a promising avenue in medicinal chemistry and materials science.[13][14]

References

- 1. biopharmguy.com [biopharmguy.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Custom Synthesis - Enamine [enamine.net]

- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. Custom Synthesis | San Diego | California | USA | [calchemsynthesis.com]

- 7. aurorafinechemicals.com [aurorafinechemicals.com]

- 8. apexmolecular.com [apexmolecular.com]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

An In-depth Technical Guide on the Reactivity of Bromine Atoms in 3,5-Dibromo-2-methylbenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the two bromine atoms in 3,5-Dibromo-2-methylbenzoic acid, a key intermediate in the synthesis of various high-value chemical entities. The document outlines the predicted differential reactivity of the bromine atoms at the C3 and C5 positions in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This prediction is based on a thorough review of steric and electronic effects reported for analogous substituted dihalobenzenes. While direct experimental data for this specific molecule is scarce in publicly available literature, this guide provides detailed, generalized experimental protocols for achieving selective mono-functionalization, which can be adapted and optimized by researchers. The guide also includes visualizations of key reaction pathways and experimental workflows to aid in practical application.

Introduction

3,5-Dibromo-2-methylbenzoic acid is a polysubstituted aromatic compound with two reactive bromine sites, offering a versatile platform for the synthesis of complex molecules. The ability to selectively functionalize one bromine atom over the other is crucial for the efficient synthesis of pharmaceutical intermediates and other fine chemicals. This guide aims to provide a detailed understanding of the factors governing this selectivity and to offer practical guidance for researchers working with this compound.

Predicted Reactivity of the Bromine Atoms

The reactivity of the bromine atoms at the C3 and C5 positions in 3,5-Dibromo-2-methylbenzoic acid during palladium-catalyzed cross-coupling reactions is primarily influenced by a combination of steric and electronic factors.

-

Steric Effects: The methyl group at the C2 position exerts significant steric hindrance on the adjacent bromine atom at the C3 position. This steric bulk is expected to impede the approach and coordination of the bulky palladium catalyst complex, thereby reducing the reactivity of the C3-Br bond. In contrast, the bromine atom at the C5 position is sterically unencumbered.

-

Electronic Effects:

-

The methyl group is an electron-donating group (EDG) and acts as an ortho, para-director in electrophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling, which involves oxidative addition of the catalyst to the C-Br bond, the electron-donating nature of the methyl group can influence the electron density at the adjacent C3-Br bond.

-

The carboxylic acid group is an electron-withdrawing group (EWG) and a meta-director. It deactivates the aromatic ring towards electrophilic attack but its electronic influence on the reactivity of the C-Br bonds in nucleophilic cross-coupling reactions is more complex.

-

Key Cross-Coupling Reactions and Methodologies

The selective functionalization of the C5-Br bond can be achieved using common palladium-catalyzed cross-coupling reactions. The following sections provide generalized experimental protocols that can serve as a starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. To achieve selective mono-arylation at the C5 position of 3,5-Dibromo-2-methylbenzoic acid, careful control of reaction conditions is necessary.

Table 1: Generalized Conditions for Selective Mono-Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Notes |

| Substrate | 3,5-Dibromo-2-methylbenzoic acid | 1.0 equivalent |

| Boronic Acid | Aryl- or Vinyl-boronic acid | 1.0 - 1.2 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 1-5 mol% |

| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | 2-10 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous and degassed |

| Temperature | 80-100 °C | Monitor by TLC/LC-MS |

| Reaction Time | 2-24 hours | Optimization required |

Experimental Protocol:

-

To an oven-dried Schlenk flask, add 3,5-Dibromo-2-methylbenzoic acid (1.0 eq.), the boronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material or optimal formation of the mono-coupled product, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 3-bromo-5-aryl-2-methylbenzoic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective mono-amination at the C5 position is anticipated under controlled conditions.

Table 2: Generalized Conditions for Selective Mono-Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Notes |

| Substrate | 3,5-Dibromo-2-methylbenzoic acid | 1.0 equivalent |

| Amine | Primary or secondary amine | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |

| Ligand | XPhos, RuPhos, BrettPhos | 2-6 mol% |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equivalents |

| Solvent | Toluene, Dioxane | Anhydrous and degassed |

| Temperature | 90-110 °C | Monitor by TLC/LC-MS |

| Reaction Time | 4-24 hours | Optimization required |

Experimental Protocol:

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 eq.) to an oven-dried reaction vessel.

-

Add 3,5-Dibromo-2-methylbenzoic acid (1.0 eq.) and the anhydrous solvent (e.g., toluene).

-

Add the amine (1.2 eq.) to the mixture.

-

Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed or optimal mono-amination is achieved.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the 3-amino-5-bromo-2-methylbenzoic acid derivative.

Visualizations

Predicted Regioselective Suzuki-Miyaura Coupling

Caption: Predicted pathway for selective mono-Suzuki-Miyaura coupling at the C5 position.

General Experimental Workflow for Selective Cross-Coupling

Caption: General workflow for selective palladium-catalyzed cross-coupling reactions.

Conclusion

The selective functionalization of 3,5-Dibromo-2-methylbenzoic acid is a key step in the synthesis of various complex organic molecules. This technical guide provides a strong predictive framework for the reactivity of its two bromine atoms, suggesting that the C5 position is more susceptible to palladium-catalyzed cross-coupling due to the steric hindrance imposed by the ortho-methyl group. The generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid starting point for researchers to develop specific, optimized procedures for the synthesis of mono-substituted derivatives. Further experimental validation is encouraged to confirm the predicted selectivity and to refine the reaction conditions for specific substrates.

Methodological & Application

3,5-Dibromo-2-methylbenzoic Acid: A Versatile Intermediate for Organic Synthesis in Drug Discovery

Introduction

3,5-Dibromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a benzoic acid core with two bromine atoms and a methyl group, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atoms are amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides and esters, which are common linkages in many pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of 3,5-Dibromo-2-methylbenzoic acid as an intermediate in the synthesis of potential therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 67973-32-4 (for 3,5-Dibromo-4-methylbenzoic acid) | [1] |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| Appearance | White to off-white solid (expected) | |

| Solubility | Expected to be soluble in methanol, ethanol, and DMSO |

Synthesis of 3,5-Dibromo-2-methylbenzoic Acid

A plausible method for the synthesis of 3,5-Dibromo-2-methylbenzoic acid is the direct bromination of 2-methylbenzoic acid. This protocol is adapted from the synthesis of similar dibrominated benzoic acid derivatives.[2]

Reaction Scheme:

Caption: Synthetic route to 3,5-Dibromo-2-methylbenzoic acid.

Protocol 1: Synthesis of 3,5-Dibromo-2-methylbenzoic Acid

Materials:

-

2-methylbenzoic acid

-

Bromine (Br₂)

-

Anhydrous iron(III) bromide (FeBr₃)

-

Glacial acetic acid

-

10% Sodium thiosulfate solution

-

Round-bottom flask with reflux condenser and dropping funnel

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-methylbenzoic acid (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

From a dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Applications in Organic Synthesis

3,5-Dibromo-2-methylbenzoic acid is an excellent substrate for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds.

Amide Bond Formation

The carboxylic acid functionality can be readily converted to amides, which are prevalent in many biologically active molecules.

Protocol 2: Synthesis of N-Aryl Amide Derivatives

This protocol is adapted from the synthesis of benzamide derivatives using standard coupling reagents.[3][4]

Caption: Workflow for N-Aryl Amide Synthesis.

Materials:

-

3,5-Dibromo-2-methylbenzoic acid

-

Substituted aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of 3,5-Dibromo-2-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data for Amide Coupling of Benzoic Acid Analogs: [3]

| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 |

| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | 78 |

Fischer Esterification

The synthesis of ester derivatives can be achieved through acid-catalyzed esterification.

Protocol 3: Fischer Esterification

This is a general protocol for the acid-catalyzed esterification of benzoic acids.[4]

Caption: Workflow for Fischer Esterification.

Materials:

-

3,5-Dibromo-2-methylbenzoic acid

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Organic solvent (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,5-Dibromo-2-methylbenzoic acid (1.0 eq) in a large excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

a) Suzuki-Miyaura Coupling

This reaction is used to form C-C bonds with aryl or vinyl boronic acids.[5]

Protocol 4: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

-

3,5-Dibromo-2-methylbenzoic acid

-

Arylboronic acid (2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask

Procedure:

-

To a flame-dried Schlenk flask, add 3,5-Dibromo-2-methylbenzoic acid (1.0 eq), the arylboronic acid (2.2 eq), the base (3.0 eq), and the palladium catalyst (5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Potential Therapeutic Applications

While direct biological activity data for derivatives of 3,5-Dibromo-2-methylbenzoic acid are limited, the structural motifs are present in various bioactive molecules, suggesting potential applications in drug discovery.

Anticancer Agents: The benzoic acid scaffold is a common feature in many anticancer agents.[6] Derivatives of 3,5-Dibromo-2-methylbenzoic acid could be designed as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, structurally related benzamide derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[4]

Caption: Potential inhibition of the FGFR1 signaling pathway.

Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties.[6] The structural features of 3,5-Dibromo-2-methylbenzoic acid could be exploited to develop novel anti-inflammatory agents.

Antimicrobial Agents: The presence of bromine atoms on an aromatic ring can confer significant antimicrobial properties.[7] Derivatives of 3,5-Dibromo-2-methylbenzoic acid could be investigated for their potential as antibacterial and antifungal agents.

Representative Biological Activity Data for a Downstream Product (FGFR1 Inhibitor C9, a benzamide derivative): [4]

| Cell Line (NSCLC) | IC₅₀ (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Conclusion

3,5-Dibromo-2-methylbenzoic acid is a highly functionalized and versatile intermediate with significant potential in organic synthesis and drug discovery. The presence of multiple reactive sites allows for the straightforward synthesis of a diverse library of compounds for biological screening. The detailed protocols provided herein serve as a guide for researchers to explore the utility of this valuable building block in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of 3,5-Dibromo-2-methylbenzoic acid is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dibromo-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving 3,5-Dibromo-2-methylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, as the two bromine atoms allow for selective functionalization, leading to the synthesis of complex biaryl and poly-aryl structures. These motifs are prevalent in biologically active molecules and advanced materials.[1][2]

The sterically hindered nature of 3,5-Dibromo-2-methylbenzoic acid, with a methyl group ortho to the carboxylic acid and bromine atoms, presents unique challenges. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. This guide offers a comprehensive overview of the reaction, including a general protocol, a summary of typical reaction conditions, and visual aids to illustrate the catalytic cycle and experimental workflow.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide.[3] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3,5-Dibromo-2-methylbenzoic acid), forming a Pd(II) complex. This is often the rate-limiting step.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocols

While specific conditions for 3,5-Dibromo-2-methylbenzoic acid require optimization, the following protocol is a robust starting point adapted from established procedures for sterically hindered and di-substituted aryl bromides.[5][6]

General Procedure for Mono-Arylation of 3,5-Dibromo-2-methylbenzoic acid

This protocol outlines a typical setup for the selective coupling of one bromine atom with an arylboronic acid. Controlling the stoichiometry of the boronic acid is key to achieving mono-substitution.

Materials:

-

3,5-Dibromo-2-methylbenzoic acid (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 3,5-Dibromo-2-methylbenzoic acid, the arylboronic acid, the palladium catalyst, and the ligand (if used).

-

Addition of Reagents: Add the base to the reaction vessel, followed by the anhydrous solvent via syringe.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-